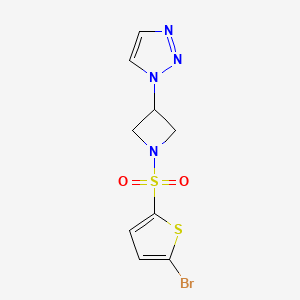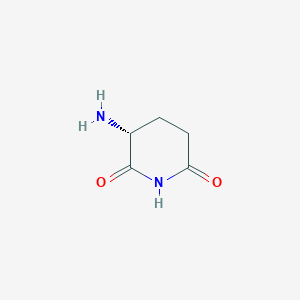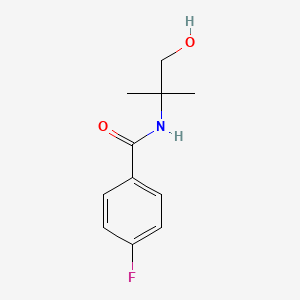
2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1603381-94-7 . It has a molecular weight of 333.61 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-7(6(8)4-5)15(9,12)13/h2-4H,1H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.61 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Electrophilic Cyclization and Addition Reactions
2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride is used in electrophilic cyclization and addition reactions. For example, its derivatives undergo electrophilic reactions with sulfuryl chloride and bromine, leading to the synthesis of complex organic compounds. This demonstrates its role in creating bifunctionalized allenes, which are crucial intermediates for further chemical transformations (Ivanov, Parushev, & Christov, 2014).
Synthesis of Disulfonylamides
The compound is instrumental in the synthesis of N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide, showcasing a one-pot sulfonyl chloride-pyridine mediated disulfonylation. This facile reaction emphasizes its utility in producing high yields of complex disulfonamides, highlighting its applicability in creating novel chemical entities with potential biological activity (Mphahlele & Maluleka, 2021).
Oxidation of Thiols and Disulfides
A novel synthesis method utilizing this compound for the oxidation of thiols and disulfides to produce sulfonyl chlorides is presented. This method offers a high yield and does not require special conditions, making it a valuable addition to the synthetic toolkit for producing sulfonyl chlorides, which are fundamental building blocks in many chemical syntheses (Lezina, Rubtsova, & Kuchin, 2011).
Regioselective Synthesis of Isoxazoles
The compound has been used in the development of a new fluorosulfonylation reagent for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, which are crucial for their potential in pharmacological applications. This application underscores its role in expanding the tools available for constructing complex molecules with specific functional groups (Leng & Qin, 2018).
properties
IUPAC Name |
2-bromo-4-methylsulfonylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-7(6(8)4-5)15(9,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDSHKZQDCWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2605724.png)
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2605725.png)

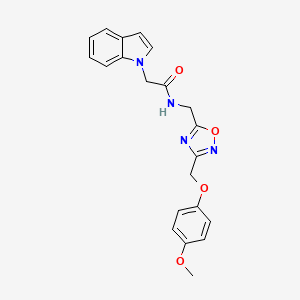

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2605729.png)


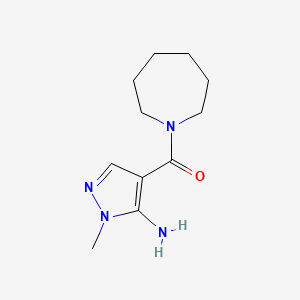
![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)
